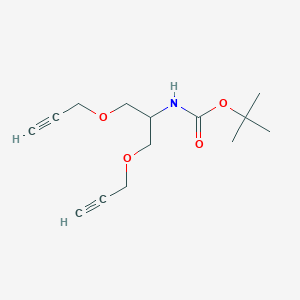

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate

Description

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate (CAS: 1627839-67-1, Molecular Formula: C₁₄H₂₁NO₄) is a carbamate derivative featuring two propargyloxy (prop-2-yn-1-yloxy) groups symmetrically attached to a central propan-2-yl backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . This compound is primarily utilized in organic synthesis, particularly in click chemistry applications due to the reactivity of its terminal alkyne groups. It is available in purities ≥95% and is stored under dry, sealed conditions at 2–8°C to maintain stability .

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

tert-butyl N-[1,3-bis(prop-2-ynoxy)propan-2-yl]carbamate |

InChI |

InChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16) |

InChI Key |

FGYIJSWRIWLQFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC#C)COCC#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate generally involves the following key steps:

- Step 1: Protection of the amine group as a tert-butyl carbamate (Boc protection)

- Step 2: Introduction of propargyloxy groups via etherification of hydroxyl groups with propargyl bromide or propargyl derivatives

- Step 3: Purification and characterization

This approach leverages the stability of the Boc protecting group under basic and mild conditions and the reactivity of propargyl halides for alkylation of hydroxyl groups.

Detailed Synthetic Routes

Synthesis of Propargyl Carbamates (Key Intermediate)

A foundational intermediate is prop-2-yn-1-yl carbamate , prepared by reacting propargyl alcohol with sodium cyanate and an acid source to form the carbamate functionality. This intermediate is crucial for further functionalization.

- Reaction Conditions:

- Propargyl alcohol (1 equiv)

- Sodium cyanate (2 equiv)

- Acid (e.g., CO2H) added dropwise at 30 °C in anhydrous diethyl ether

- Stirring overnight

- Purification: Flash chromatography on silica gel

- Yield: Approximately 43% for prop-2-yn-1-yl carbamate

Etherification of Diol with Propargyl Bromide

The bis-propargyloxy propane backbone is synthesized by reacting a diol such as 1,3-propanediol or glycerol derivative with propargyl bromide under basic conditions:

- Reagents:

- 1,3-propanediol or glycerol derivative (with free hydroxyl groups at positions 1 and 3)

- Propargyl bromide (2 equiv)

- Base: potassium carbonate or sodium hydride

- Solvent: DMF or acetone

- Procedure:

- Stirring at room temperature or slightly elevated temperature until complete conversion

- Outcome: Formation of 1,3-bis(propargyloxy)propane derivatives

Boc Protection of the Secondary Amine

The secondary amine on the central carbon of the propane backbone is protected using di-tert-butyl dicarbonate (Boc2O):

- Reagents:

- Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

- Base: triethylamine or sodium bicarbonate

- Solvent: dichloromethane or acetonitrile

- Conditions:

- Stirring at 0 °C to room temperature for several hours

- Result: tert-Butyl carbamate formation on the amine group

Representative Synthetic Scheme

Characterization and Purification

- Purification: Flash column chromatography using silica gel, eluting with mixtures of ethyl acetate and pentane or diethyl ether in pentane.

- Characterization Techniques:

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for tert-butyl group (~1.4 ppm, s, 9H), propargyl methylene (~4.6 ppm, d), and alkyne proton (~2.5 ppm, t).

- IR Spectroscopy:

- Strong carbamate C=O stretch near 1700 cm^-1

- Alkyne C≡C stretch near 2100-2200 cm^-1

- Mass Spectrometry: Confirms molecular ion consistent with molecular formula C14H19NO4.

- Melting Point: Typically in the range of 50-60 °C depending on purity and batch.

- NMR Spectroscopy:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

The compound is utilized in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate involves its ability to undergo chemical transformations that release active intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal applications, the hydrolysis of the carbamate group can release an active drug that interacts with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate and analogous carbamate derivatives.

Structural and Functional Group Comparison

Physicochemical Properties

- Reactivity : The terminal alkynes in the target compound enable rapid cycloaddition reactions, distinguishing it from hydroxyl- or phenyl-substituted analogs, which exhibit slower kinetics in click chemistry .

- Thermal Stability : Unlike tert-Butyl [(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate (melting point: 63–65°C), the propargyloxy derivative lacks reported melting/boiling points, suggesting higher volatility or sensitivity to decomposition .

- Solubility : Hydroxyl-containing analogs (e.g., CAS 1294479-62-1) are more polar and water-soluble, whereas the propargyloxy compound is likely lipophilic due to its alkynes and Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.